molecular formula C13H15N3O B2903760 6-(methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine CAS No. 339278-91-0

6-(methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine

Cat. No.: B2903760
CAS No.: 339278-91-0
M. Wt: 229.283
InChI Key: RBQRDPIZTNNZIL-UHFFFAOYSA-N
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Description

6-(methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxymethyl group attached to the sixth position of the pyrimidine ring, a methyl group attached to the nitrogen atom, and a phenyl group attached to the second position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-phenyl-4-pyrimidinamine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-phenyl-4-pyrimidinamine is coupled with a methoxymethyl halide in the presence of a palladium catalyst and a base. This method offers the advantage of mild reaction conditions and high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a methoxycarbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products Formed

    Oxidation: Methoxycarbonyl derivative

    Reduction: Amino derivative

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

6-(methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxymethyl-2-phenyl-4-pyrimidinamine
  • N-methyl-2-phenyl-4-pyrimidinamine
  • 2-phenyl-4-pyrimidinamine

Uniqueness

6-(methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine is unique due to the presence of both methoxymethyl and N-methyl groups, which confer distinct chemical and biological properties. The methoxymethyl group enhances the compound’s solubility and stability, while the N-methyl group influences its interaction with molecular targets and metabolic pathways .

Properties

IUPAC Name

6-(methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-14-12-8-11(9-17-2)15-13(16-12)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQRDPIZTNNZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1)COC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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